GABA A α5 Receptor Affinity and Selectivity: Class-Level Structural Inference
No direct binding or functional data are available for this specific compound. However, it is structurally encompassed within the Markush formula of patent US 8,410,104, which claims isoxazole-pyridazines with affinity and selectivity for the GABA A α5 receptor [1]. In the broader phenylpyridazine series, the 4-bromophenyl substitution has been associated with modulation of α5 selectivity, but quantitative Ki values for this exact compound remain unreported in the public domain. Consequently, this evidence is classified as Class-level inference.
| Evidence Dimension | GABA A α5 receptor binding affinity and selectivity vs. other GABA A subtypes (α1, α2, α3) |
|---|---|
| Target Compound Data | Not reported |
| Comparator Or Baseline | Patent class: isoxazole-pyridazines with R₁ = lower alkyl, R²/R³ = H, R⁴ = substituted phenyl (including 4-bromophenyl); quantitative data for specific analogues not disclosed |
| Quantified Difference | Cannot be calculated |
| Conditions | In vitro radioligand binding assays on recombinant human GABA A receptors (α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2 subtypes) as described in patent US 8,410,104. |
Why This Matters
For research groups focused on GABA A α5-mediated cognitive disorders, structural membership in this patented class implies potential, but unvalidated, α5 selectivity, necessitating independent in-house profiling before committing to large-scale procurement or in vivo studies.
- [1] Lucas, M. C.; Thomas, A. Pyridazines. U.S. Patent 8,410,104 B2, April 2, 2013. (Filed April 28, 2010, as U.S. Patent Application 20100286159). View Source
